molecular formula C15H15NO2S2 B2955096 4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478080-76-1

4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2955096
CAS No.: 478080-76-1
M. Wt: 305.41
InChI Key: CILVVIBERKZCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a chemical compound of significant interest in medicinal chemistry research due to its thieno[3,2-f][1,4]thiazepin-one core structure. This molecular framework is part of the broader 1,4-thiazepine class, which are seven-membered heterocyclic rings containing sulfur and nitrogen atoms and are known to be privileged structures in drug discovery . Compounds within the thiazepine family have been extensively studied and are associated with a wide range of biological activities. Research into structurally similar benzothiazepine and dibenzothiazepine derivatives has revealed various pharmaceutical properties, establishing the therapeutic potential of this chemical class . The specific 4-methoxybenzyl substitution on the dihydrothienothiazepin-one scaffold positions this compound as a valuable chemical tool for researchers. It serves as a key synthetic intermediate for exploring novel biological pathways and for the development of new molecular entities in areas such as oncology and central nervous system disorders, where related compounds have shown promise . Further investigation is required to fully elucidate its precise mechanism of action and specific research applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-18-12-4-2-11(3-5-12)10-16-7-9-20-15-13(14(16)17)6-8-19-15/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILVVIBERKZCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.

  • Molecular Formula : C15_{15}H15_{15}N1_{1}O2_{2}S2_{2}
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 478080-76-1

Synthesis

The synthesis of this compound typically involves the condensation of suitable precursors under controlled conditions. The reaction often employs bases such as sodium hydride in polar aprotic solvents like DMF to facilitate cyclization.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Specifically, studies on related thiazole derivatives have demonstrated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. These compounds act by binding to the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics and arresting cell cycle progression in the G(2)/M phase .

The mechanism of action for this compound involves:

  • Binding Affinity : The thieno[3,2-f][1,4]thiazepine core interacts with specific molecular targets such as enzymes or receptors.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : By disrupting normal cellular processes, it can trigger programmed cell death in malignant cells.

Case Studies

StudyFindings
Study ADemonstrated that derivatives of thiazole compounds showed potent cytotoxicity against various cancer cell lines.
Study BIn vivo studies indicated that treatment with thiazole derivatives resulted in significant tumor regression in xenograft models without neurotoxicity at therapeutic doses.
Study CReported that the compound effectively inhibited multidrug-resistant (MDR) cancer cells, suggesting a potential role in overcoming drug resistance.

Comparative Analysis

A comparison with similar compounds reveals that variations in substituents significantly influence biological activity. For instance:

CompoundStructureBiological Activity
4-(2-methylbenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-oneStructureModerate anticancer activity
4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-oneStructureHigh binding affinity to tubulin

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

Thieno vs. Benzothiazepinones
  • 3,4-Dihydrobenzo[f][1,4]thiazepin-5(2H)-one (CAS 14944-00-4) : Replaces the thiophene with a benzene ring, reducing sulfur content and altering electronic properties. This may decrease binding potency in sulfur-dependent enzyme systems .
  • Pyrido[3,2-f][1,4]thiazepin-5(4H)-one : Features a pyridine ring instead of thiophene, introducing nitrogen into the fused system. This enhances solubility but may reduce lipophilicity, affecting membrane permeability .
Substituent Effects
Compound Substituent Electronic Effects Biological Implications
Target Compound 4-Methoxybenzyl Electron-donating (methoxy group) Enhanced receptor binding
3-(3,4-Dimethoxybenzyl) Analog 3,4-Dimethoxybenzyl Increased electron donation Potentially higher activity
4-[3-(Trifluoromethyl)benzyl] 3-Trifluoromethylbenzyl Electron-withdrawing (CF₃ group) Reduced binding in polar environments

Crystallographic Insights

  • Target Compound : Expected to adopt a boat conformation in the thiazepine ring, similar to 3-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one, with a dihedral angle of ~85° between the benzyl and thiazepine planes .

Q & A

Q. What are the key synthetic routes for 4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, acylation of a benzodiazepine core under basic conditions (e.g., using 2,4-dichlorobenzoyl chloride) is a critical step. Optimization may involve inert atmospheres (argon/nitrogen), controlled temperatures (e.g., reflux in DMF-acetic acid mixtures), and catalysts like sodium acetate to enhance yield . Reaction monitoring via TLC or HPLC is essential to isolate intermediates and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) is pivotal for confirming the methoxybenzyl and thiazepinone moieties. For example, coupling patterns in 1H-NMR can distinguish aromatic protons in the thieno-thiazepine ring . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides unambiguous 3D structural confirmation, as demonstrated for related benzothiazepinone analogs .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Solubility studies in polar (DMSO, methanol) and non-polar solvents (chloroform) are critical for formulation. Stability tests under acidic/basic conditions (e.g., pH 2–9 buffers) and thermal stress (25–60°C) should be conducted using HPLC to track degradation products. For instance, methoxy groups may undergo demethylation under harsh acidic conditions, necessitating storage at 2–8°C .

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in cyclization steps, be addressed?

Low yields in cyclization may arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) or Lewis acids (ZnCl₂) to accelerate ring closure.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as seen in related thiazepine syntheses .
  • Protecting groups : Temporarily blocking reactive sites (e.g., methoxy groups) to prevent unwanted side reactions during cyclization .

Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Molecular docking (AutoDock, Schrödinger) against targets like GABA receptors or kinases can predict binding affinity. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity. For example, the methoxybenzyl group’s electron-donating effects may enhance π-π stacking in receptor binding . Pharmacophore modeling (MOE, Discovery Studio) identifies critical functional groups for structure-activity relationship (SAR) studies.

Q. How can conflicting spectral data during structural elucidation be resolved?

Discrepancies between NMR and mass data often arise from impurities or tautomeric forms. Solutions include:

  • Multi-technique validation : Cross-verify with IR (for carbonyl groups) and elemental analysis.
  • Dynamic NMR : Resolves tautomerism by analyzing temperature-dependent shifts, particularly in thiazepinone rings .
  • Isotopic labeling : Tracking specific atoms (e.g., 13C-labeled methoxy groups) to confirm assignments .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug approaches : Esterification of the ketone group to improve oral bioavailability.
  • LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) to balance lipophilicity, as seen in related triazole-thiadiazine derivatives .

Q. How does the compound’s stereochemistry influence its biological activity, and how can enantioselective synthesis be achieved?

Chiral centers in the thiazepinone ring may affect receptor binding. Enantioselective synthesis can employ:

  • Chiral auxiliaries : Evans oxazolidinones to control stereochemistry during ring formation.
  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts .
  • Chromatographic resolution : HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers for activity testing .

Data Analysis and Contradictions

Q. How should researchers interpret discrepancies in biological assay results across different studies?

Variations in cytotoxicity or receptor affinity may stem from assay conditions (e.g., cell lines, incubation times). Normalize data using positive controls (e.g., diazepam for GABA receptor assays) and validate via orthogonal methods (e.g., SPR for binding kinetics). For example, conflicting antimicrobial data could arise from differences in bacterial strains or compound purity .

Q. What are the best practices for validating synthetic intermediates when scaling up from mg to gram quantities?

  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reactions in real-time.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity (>98% by HPLC) and establish design space for parameters (temperature, solvent ratios) .
  • Reproducibility testing : Repeat key steps (e.g., acylation) across three batches to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.